![molecular formula C17H17N5OS B3443121 N-benzyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443121.png)
N-benzyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as triazoles, has been extensively studied . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Scientific Research Applications
Electro-Optical Effects in Nematic Liquid Crystals
The compound has been studied for its effects when dispersed in nematic liquid crystals (LCs). The doping of this compound decreases the threshold voltage of the cell due to the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture . This has promising applications in the field of LC devices and displays .
Nonlinear Optical Properties
The compound has been characterized for all second-order nonlinear optical (NLO) coefficients. This makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
High Δ ε of LC Mixture
The experimental results conclude that doping with this compound can be used to develop a high Δ ε of LC mixture .
Generation of Ultra-Wideband Tunable THz Radiation
Using difference frequency generation (DFG) in solution-grown crystals of this compound, ultra-wideband tunable THz radiation can be generated .
Higher THz Efficiency
Crystals of this compound grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency .
Fast Response and Blue-Light Filtering LC Device
The compound is appropriate for fabricating a fast response and blue-light filtering LC device .
properties
IUPAC Name |
N-benzyl-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-22-16(14-7-9-18-10-8-14)20-21-17(22)24-12-15(23)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGSIBTAIFFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.